molecular formula C17H22N4O2S B3004745 4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2034294-13-6

4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B3004745
CAS No.: 2034294-13-6
M. Wt: 346.45
InChI Key: RTFWEVDELQACLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Biological Activity

4-Cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • Cyclopropyl group : A three-membered carbon ring that can influence the compound's binding affinity.
  • Pyrrolidine moiety : A five-membered nitrogen-containing ring contributing to the compound's biological activity.
  • Triazole ring : A five-membered ring containing three nitrogen atoms, often associated with various biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antitumor activity : Some triazole derivatives have shown significant efficacy against various cancer cell lines.
  • Antimicrobial properties : Certain derivatives demonstrate effectiveness against bacterial and fungal strains.
  • Anti-inflammatory effects : The compound may modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes involved in key metabolic pathways.
  • Receptor Modulation : The triazole moiety may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Interference with DNA Synthesis : Some studies suggest that triazole derivatives can inhibit DNA replication in cancer cells.

Antitumor Activity

A study evaluating a series of triazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed potent antibacterial activity, likely due to their ability to disrupt bacterial cell wall synthesis .

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that some triazole-containing compounds effectively reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorTriazole derivativesInduction of apoptosis
AntimicrobialSulfonamide derivativesInhibition of bacterial growth
Anti-inflammatoryPyrrolidine analogsReduction of cytokine levels

Properties

IUPAC Name

4-cyclopropyl-1-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-3-4-13(2)17(9-12)24(22,23)20-8-7-15(10-20)21-11-16(18-19-21)14-5-6-14/h3-4,9,11,14-15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFWEVDELQACLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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